![molecular formula C22H17ClO6 B4164381 4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4164381.png)
4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
概要
説明
4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that combines a chlorophenoxy group, a benzyl ester, and a pyranone moiety, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with phosgene to form 4-chlorophenyl chloroformate.
Benzylation: The intermediate is then reacted with benzyl alcohol in the presence of a base such as pyridine to yield 4-[(4-chlorophenoxy)carbonyl]benzyl alcohol.
Pyranone Formation: The final step involves the esterification of the benzyl alcohol derivative with 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, derivatives of this compound could be explored for their potential pharmacological activities. The presence of the chlorophenoxy group suggests possible applications in the development of anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The chlorophenoxy group could play a role in binding to target proteins, while the pyranone moiety might influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- 4-[(4-chlorophenoxy)carbonyl]benzyl acetate
- 4-[(4-chlorophenoxy)carbonyl]benzyl 2-oxo-2H-pyran-5-carboxylate
- 4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate
Uniqueness
Compared to similar compounds, 4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate stands out due to the specific positioning of the dimethyl groups on the pyranone ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of selectivity and potency in various applications.
特性
IUPAC Name |
[4-(4-chlorophenoxy)carbonylphenyl]methyl 2,4-dimethyl-6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO6/c1-13-11-19(24)28-14(2)20(13)22(26)27-12-15-3-5-16(6-4-15)21(25)29-18-9-7-17(23)8-10-18/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBCOMACPCRMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Chlorophenyl) 4-[(4-acetamidobenzoyl)oxymethyl]benzoate](/img/structure/B4164302.png)

![N'-[2-(4-biphenylyloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164317.png)
![1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid](/img/structure/B4164324.png)
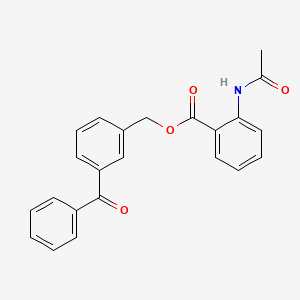
![2-[3-(3-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164347.png)
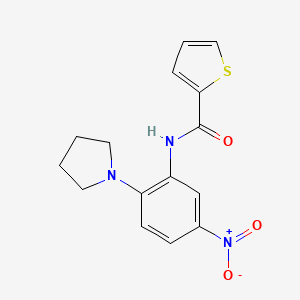
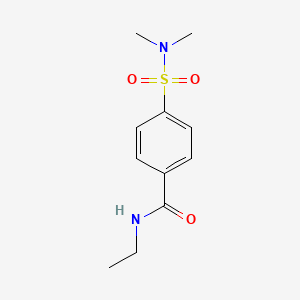
![Tetrahydrofuran-2-ylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4164365.png)
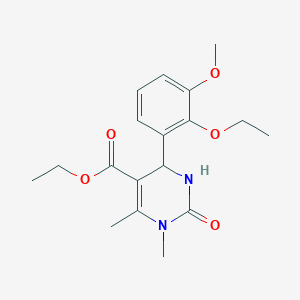
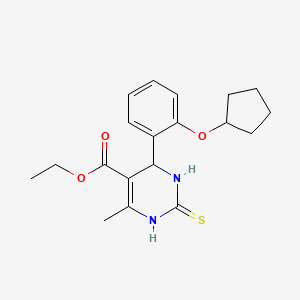
![methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B4164384.png)
![1-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}-2,5-pyrrolidinedione](/img/structure/B4164386.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B4164391.png)
